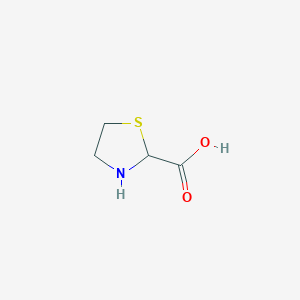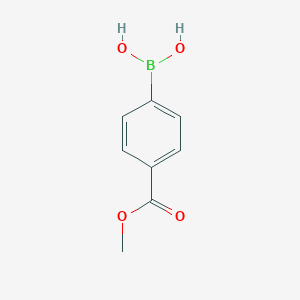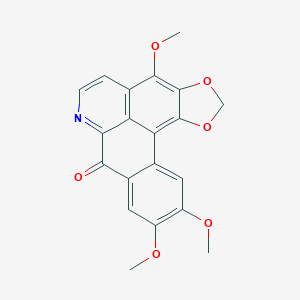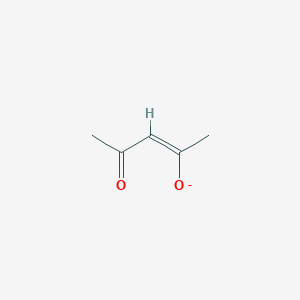
4-Methylbenzol-1,2,3-triol
Übersicht
Beschreibung
Benzenetriol, methyl- is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and environmental science. This compound is a derivative of benzenetriol, which is a phenolic compound that has been extensively studied for its antioxidant and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
Verbesserung der Eigenschaften von Heterostruktur-Bauelementen
4-Methylbenzol-1,2,3-triol: wurde bei der Synthese von Poly(4-((phenylimino)methyl)benzol-1,2,3-triol) eingesetzt, einem Polymer, das die Eigenschaften von Heterostruktur-Bauelementen erheblich verbessert . Dieses Polymer, synthetisiert durch oxidative Kupplungspolymerisation, verbessert die Löslichkeit, thermische Stabilität, elektrochemischen und optischen Eigenschaften der Bauelemente, was zu einer besseren Leistung in elektronischen Materialien führt.
Antimicrobial und Therapeutisches Mittel
Untersuchungen deuten darauf hin, dass 4-Methylpyrogallol starke antimikrobielle Eigenschaften aufweist, was es zu einem vielversprechenden therapeutischen Mittel für die Zukunft macht . Seine starke Fähigkeit, freie Radikale zu deaktivieren, kann vor verschiedenen Krankheiten schützen, darunter Herz-Kreislauf- und neurodegenerative Erkrankungen. Die Wirksamkeit der Verbindung bei der Bekämpfung von mikrobieller Resistenz unterstreicht ihr Potenzial in medizinischen Anwendungen.
Synthese von komplexen Naturstoffen
Die Verbindung dient als Vorläufer bei der Synthese von komplexen Naturstoffen, die von Pyrogallolen abgeleitet sind . Seine reiche Chemie, insbesondere die Reaktivität seiner oxidierten Derivate, ist entscheidend für die moderne Synthese von Naturstoffen, einschließlich Cycloadditionen, die strukturell komplexe Moleküle erzeugen.
Analytische Chemietechniken
Benzoltriol, Methyl-: ist eine phenolische Verbindung, die in der analytischen Chemie eine bedeutende Rolle spielt . Seine chemischen Eigenschaften, wie Säuregehalt und Radikalbildung, sind entscheidend für das Verständnis seiner biologischen Aktivitäten, einschließlich der antioxidativen Eigenschaften. Aktualisierte Techniken der Analyse und Synthese von Phenolverbindungen beinhalten diese Verbindung oft aufgrund ihrer Bedeutung.
DNA-Methylierung und Histonacetylierungsstudien
Diese Verbindung wurde auf ihre Auswirkungen auf die DNA-Methylierung und Histonacetylierung von erythroid-spezifischen Genen in K562-Zellen untersucht . Solche Studien sind wichtig, um die Mechanismen der Benzol-Hämatotoxizität und die Rolle von Benzol-Metaboliten bei der Induktion genetischer oder epigenetischer Veränderungen zu verstehen.
Umwelt- und Arbeitsrisiko-Forschung
Als Metabolit von Benzol ist This compound bedeutsam in der Forschung zu Umwelt- und Arbeitsrisiken . Sein Vorkommen und seine Auswirkungen werden überwacht, um die Auswirkungen von Benzolexposition auf die menschliche Gesundheit zu verstehen, insbesondere in Bezug auf die Blutbildung und das Risiko von Leukämie.
Safety and Hazards
Zukünftige Richtungen
The future directions of research on benzenetriols could involve exploring novel areas like development of artificial metallo-enzymes, non-natural reactions catalyzed by enzymes, biocatalytic cascades, enzyme-catalyzed protein conjugations, metabolic pathways for chemical biosynthesis, and computations .
Wirkmechanismus
Mode of Action
It’s worth noting that benzene derivatives can undergo nucleophilic reactions . In such reactions, a nucleophile (an electron-rich species) donates an electron pair to an electrophile (an electron-poor species) to form a chemical bond. This could potentially be a part of the interaction mechanism of 4-methylbenzene-1,2,3-triol with its targets .
Eigenschaften
IUPAC Name |
4-methylbenzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-2-3-5(8)7(10)6(4)9/h2-3,8-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZREHARUPHHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223953 | |
| Record name | Benzenetriol, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3955-29-1, 73684-67-0 | |
| Record name | 4-Methyl-1,2,3-benzenetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3955-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenetriol, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073684670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenetriol, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 4-methylpyrogallol derivatives in acarbose metabolism?
A1: Following oral administration of acarbose, a significant portion of the drug undergoes metabolic transformations. Research has identified 4-methylpyrogallol derivatives as key metabolites of acarbose in human urine. [] Specifically, three metabolites were isolated and characterized as monomethylether-monosulphates and a monosulphate-monoglucuronide of 4-methylpyrogallol. [] This discovery highlights the role of metabolic pathways in processing acarbose within the body and provides insights into its pharmacokinetic profile. Understanding the metabolic fate of acarbose can contribute to optimizing its clinical use.
Q2: What analytical techniques were crucial in identifying 4-methylpyrogallol derivatives as acarbose metabolites?
A2: The identification of 4-methylpyrogallol derivatives as metabolites of acarbose heavily relied on a combination of sophisticated analytical techniques. Researchers employed Craig countercurrent distribution and ion-pair HPLC to isolate the metabolites from urine samples. [] Further structural elucidation was achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). [] These techniques allowed scientists to determine the chemical structure and confirm the presence of 4-methylpyrogallol moieties within the isolated metabolites.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















